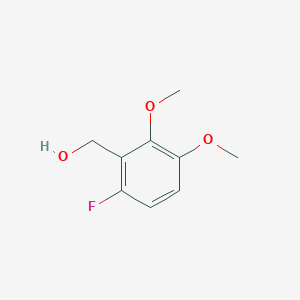

2,3-Dimethoxy-6-fluorobenzyl alcohol

Description

Properties

IUPAC Name |

(6-fluoro-2,3-dimethoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO3/c1-12-8-4-3-7(10)6(5-11)9(8)13-2/h3-4,11H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKQHVLVCCBCAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-6-fluorobenzyl alcohol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethoxybenzaldehyde and fluorobenzene.

Industrial Production Methods: Industrial production methods for 2,3-Dimethoxy-6-fluorobenzyl alcohol may involve large-scale reduction processes using similar reducing agents, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxy-6-fluorobenzyl alcohol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Further reduction can yield the corresponding hydrocarbon.

Substitution: The methoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products:

Oxidation: 2,3-Dimethoxy-6-fluorobenzaldehyde, 2,3-Dimethoxy-6-fluorobenzoic acid.

Reduction: 2,3-Dimethoxy-6-fluorotoluene.

Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Development

Recent studies have explored the synthesis of antidepressant molecules utilizing metal-catalyzed reactions involving compounds similar to 2,3-dimethoxy-6-fluorobenzyl alcohol. The compound serves as an essential building block in the formation of novel antidepressants, particularly those targeting serotonin reuptake mechanisms. For instance, analogs derived from this compound have shown promise in enhancing the efficacy of selective serotonin reuptake inhibitors (SSRIs) .

1.2 Dopamine Receptor Ligands

Research indicates that derivatives of 2,3-dimethoxy-6-fluorobenzyl alcohol exhibit high affinity for dopamine D2 receptors. This property makes them valuable candidates for the development of ligands used in positron emission tomography (PET) studies, which are crucial for understanding neurological disorders . The fluorine substitution enhances binding affinity and selectivity towards D2 receptors, thereby improving their potential therapeutic applications.

Structure-Activity Relationship Studies

2.1 SAR Investigations

Structure-Activity Relationship (SAR) studies have been conducted to evaluate the biological activity of various derivatives of 2,3-dimethoxy-6-fluorobenzyl alcohol. These studies focus on how different substituents affect receptor binding affinities and functional activities. For example, modifications to the benzene ring and variations in alkyl chain lengths have been shown to significantly influence the binding potency at dopamine receptors .

Table 1: Summary of SAR Findings

| Compound Structure | Binding Affinity (IC50) | Receptor Type |

|---|---|---|

| 2,3-Dimethoxy-6-fluorobenzyl alcohol | 14.0 nM | D3 |

| Analog A | 26.5 nM | D3 |

| Analog B | 51.6 nM | D2 |

Antiviral Applications

3.1 Influenza Virus Inhibition

The compound's structural features have also been investigated for their potential antiviral properties, particularly against influenza virus PA endonuclease. Derivatives designed from the core structure of 2,3-dimethoxy-6-fluorobenzyl alcohol have demonstrated nanomolar activity in enzymatic assays targeting viral polymerases . This suggests that the compound may play a role in the development of antiviral therapeutics.

Synthesis and Characterization

4.1 Synthetic Pathways

The synthesis of 2,3-dimethoxy-6-fluorobenzyl alcohol typically involves several steps including halogenation and alkylation reactions. For instance, a common method includes using metal catalysts to facilitate the formation of desired products with high yields .

Table 2: Synthesis Overview

| Reaction Type | Reactants | Yield (%) |

|---|---|---|

| Alkylation | N-benzyl-3-morpholinone + LDA | 90% |

| Halogenation | Fluorination of benzene derivatives | Varies |

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-6-fluorobenzyl alcohol involves its interaction with specific molecular targets and pathways. The methoxy and fluorine groups influence its reactivity and binding affinity to various enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s reactivity and applications are influenced by its substitution pattern. Below is a comparison with key analogues:

Physical and Chemical Properties

- Polarity and Solubility: The methoxy groups in 2,3-dimethoxy-6-fluorobenzyl alcohol increase polarity compared to non-methoxy analogues (e.g., 2,3-difluorobenzyl alcohol), enhancing solubility in polar solvents like methanol or DMSO. However, fluorinated analogues (e.g., tetrafluoro derivatives) exhibit lower solubility due to increased hydrophobicity .

- Thermal Stability: Fluorine atoms enhance thermal stability. For example, 2,3,5,6-tetrafluorobenzyl alcohol decomposes at >250°C, whereas 2,3-dimethoxy-6-fluorobenzyl alcohol has a lower melting point (48–51°C for non-fluorinated 2,3-dimethoxybenzyl alcohol ).

Biological Activity

2,3-Dimethoxy-6-fluorobenzyl alcohol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 2,3-Dimethoxy-6-fluorobenzyl alcohol can be represented as follows:

- Molecular Formula: C10H13F1O3

- Molecular Weight: 200.21 g/mol

This compound features a benzyl alcohol moiety with two methoxy groups and a fluorine atom positioned at the 6th carbon of the benzene ring.

Biological Activity Overview

Research indicates that 2,3-Dimethoxy-6-fluorobenzyl alcohol exhibits various biological activities:

- Antimicrobial Properties: Studies have suggested that this compound possesses antimicrobial effects against several bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, which are common pathogens responsible for various infections.

- Anticancer Activity: Preliminary investigations into its anticancer properties have revealed that 2,3-Dimethoxy-6-fluorobenzyl alcohol may inhibit the proliferation of cancer cells. Specifically, it has been studied for its effects on breast and colon cancer cell lines .

The precise mechanisms through which 2,3-Dimethoxy-6-fluorobenzyl alcohol exerts its biological effects are still being elucidated. However, several hypotheses have emerged:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular metabolism or signaling pathways that are crucial for the growth and survival of pathogens and cancer cells .

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that this compound may induce oxidative stress in target cells, leading to apoptosis (programmed cell death) in cancer cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of 2,3-Dimethoxy-6-fluorobenzyl alcohol:

- Antimicrobial Study:

- Anticancer Study:

Comparative Analysis

To better understand the biological activity of 2,3-Dimethoxy-6-fluorobenzyl alcohol, a comparative analysis with similar compounds can be useful:

| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |

|---|---|---|---|

| 2,3-Dimethoxy-6-fluorobenzyl alcohol | Yes | Yes | ~30 for MCF-7 |

| 2-Fluoro-4-methoxybenzyl alcohol | Moderate | Moderate | ~50 for various |

| Benzyl alcohol | Low | Low | >100 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-dimethoxy-6-fluorobenzyl alcohol in academic research?

- Methodology : A multi-step synthesis approach is typically employed. Starting with halogenated precursors (e.g., 2,3-dichloro-6-fluorobenzyl derivatives), fluorination can be achieved via halogen-exchange reactions using KF or CsF in polar aprotic solvents like DMF . Methoxy groups are introduced via nucleophilic substitution with sodium methoxide under controlled temperatures (60–80°C). Final reduction of ester intermediates (e.g., methyl 2,3-dimethoxy-6-fluorobenzoate) using LiAlH4 or NaBH4 yields the target alcohol .

- Key Considerations : Protect hydroxyl groups during fluorination to avoid side reactions. Monitor reaction progress via TLC or GC-MS .

Q. How can researchers characterize 2,3-dimethoxy-6-fluorobenzyl alcohol to confirm structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : <sup>1</sup>H NMR (δ 4.6–4.8 ppm for -CH2OH; δ 3.8–4.0 ppm for methoxy groups) and <sup>19</sup>F NMR (δ -110 to -120 ppm for aromatic fluorine) .

- GC-MS : Molecular ion peak at m/z 186 (calculated for C9H11FO3) and fragmentation patterns matching methoxy-fluorobenzyl motifs .

- IR Spectroscopy : O-H stretch (~3200–3400 cm<sup>−1</sup>) and C-F absorption (~1220 cm<sup>−1</sup>) .

Q. What are the solubility considerations for 2,3-dimethoxy-6-fluorobenzyl alcohol in common organic solvents?

- Experimental Data :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | >50 | Suitable for reaction conditions |

| Ethanol | ~30 | Limited at low temperatures |

| Dichloromethane | >100 | Preferred for extractions |

- Storage : Store at 2–8°C in inert atmospheres to prevent oxidation. Avoid aqueous solutions due to hydrolysis risks .

Advanced Research Questions

Q. How to address regioselectivity challenges in introducing substituents to 2,3-dimethoxy-6-fluorobenzyl alcohol?

- Strategy : Methoxy and fluorine groups exert ortho/para-directing effects. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective functionalization at the 4-position. Computational modeling (DFT) predicts electron density distribution, guiding reagent selection .

- Case Study : In fluorobenzyl alcohol derivatives, bromination at the 4-position achieved 85% yield using NBS in CCl4 under UV light .

Q. What are the stability profiles of 2,3-dimethoxy-6-fluorobenzyl alcohol under varying pH and temperature?

- Degradation Studies :

- Acidic Conditions (pH <3) : Rapid hydrolysis of methoxy groups observed via HPLC, forming diol intermediates .

- Thermal Stability : Decomposition above 150°C (TGA data) with release of fluorinated byproducts. Store below 25°C for long-term stability .

Q. How to resolve contradictions in reported reaction yields for fluorinated benzyl alcohol derivatives?

- Root Cause Analysis : Discrepancies often arise from solvent purity (e.g., trace water in DMF inhibits fluorination) or catalyst loading. A design of experiments (DoE) approach optimizes parameters:

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temp | 70–80°C | +25% |

| KF Concentration | 2.5–3.0 eq | +15% |

| Solvent | Anhydrous DMF | +30% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.